1-(3-(2,2,2-Trifluoroethoxy)propyl)cyclopropane-1-sulfonyl chloride
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Overview
Description
1-(3-(2,2,2-Trifluoroethoxy)propyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring, a sulfonyl chloride group, and a trifluoroethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,2,2-Trifluoroethoxy)propyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of cyclopropane-1-sulfonyl chloride with 3-(2,2,2-trifluoroethoxy)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2,2,2-Trifluoroethoxy)propyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. Conditions often involve mild bases such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfinyl and Sulfhydryl Compounds: Formed through reduction reactions.
Scientific Research Applications
1-(3-(2,2,2-Trifluoroethoxy)propyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(2,2,2-Trifluoroethoxy)propyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The trifluoroethoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: Lacks the trifluoroethoxy group but shares the cyclopropane and sulfonyl chloride moieties.
1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring instead of a cyclopropane ring but has a similar trifluoroethoxy and sulfonyl chloride structure.
Uniqueness
1-(3-(2,2,2-Trifluoroethoxy)propyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both the cyclopropane ring and the trifluoroethoxy group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12ClF3O3S |
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Molecular Weight |
280.69 g/mol |
IUPAC Name |
1-[3-(2,2,2-trifluoroethoxy)propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClF3O3S/c9-16(13,14)7(3-4-7)2-1-5-15-6-8(10,11)12/h1-6H2 |
InChI Key |
KWGLEFNXKOOFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCOCC(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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